molecular formula C19H19N3OS B2370030 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207007-35-9

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2370030
CAS No.: 1207007-35-9
M. Wt: 337.44
InChI Key: IRIXWQUGEIIESX-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a benzyl group, a p-tolyl group, and a thioacetamide moiety, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a thiol. For example, benzylamine, p-tolualdehyde, and thiourea can be reacted under acidic conditions to form the imidazole ring.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with chloroacetamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Halogenating agents like bromine or nucleophiles like sodium azide can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or azide-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications due to its imidazole core, which is found in many bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(p-tolyl)-1H-imidazole: Lacks the thioacetamide moiety.

    2-(1-benzyl-1H-imidazol-2-yl)acetamide: Lacks the p-tolyl group.

    5-(p-tolyl)-1H-imidazole-2-thiol: Lacks the benzyl group and the acetamide moiety.

Uniqueness

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the thioacetamide and the imidazole ring, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-16(10-8-14)17-11-21-19(24-13-18(20)23)22(17)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXWQUGEIIESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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